BenchChemオンラインストアへようこそ!

Magl-IN-6

Endocannabinoid System MAGL Inhibition Enzymatic Assay

Select Magl-IN-6 (CAS 2414320-29-7) as your investigative MAGL inhibitor tool to ensure target specificity. With an exceptional IC50 of 4.71 nM, it rivals advanced clinical candidates in potency. Its distinct pyrazolo[3,4-c]pyridine chemotype and favorable CNS drug-like properties (tPSA 51 Ų, LogP 3.9) make it ideal for high-stringency enzymatic assays, distinguishing on-target activity from legacy compounds. As a key reference from WO2020065613A1, it is the definitive choice for SAR-driven lead optimization and reproducible in vitro target engagement validation.

Molecular Formula C24H19F3N4O
Molecular Weight 436.4 g/mol
Cat. No. B12419402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagl-IN-6
Molecular FormulaC24H19F3N4O
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCC1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C
InChIInChI=1S/C24H19F3N4O/c1-13-22-17(23(30(2)29-22)16-11-18(25)21(27)19(26)12-16)7-9-31(13)24(32)15-5-6-20-14(10-15)4-3-8-28-20/h3-6,8,10-13H,7,9H2,1-2H3/t13-/m0/s1
InChIKeyPCEFOSSMUXUVLH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magl-IN-6: A Patent-Disclosed, Potent MAGL Inhibitor with Low Nanomolar IC50 for Neurological Disorder Research


Magl-IN-6 (CAS 2414320-29-7) is a potent, small-molecule inhibitor of monoacylglycerol lipase (MAGL), a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). It exhibits an IC50 of 4.71 nM against MAGL in vitro . The compound is specifically disclosed as Example 234 in patent WO2020065613A1, which describes a class of MAGL inhibitors intended for research into neurological disorders . Its molecular formula is C24H19F3N4O, with a molecular weight of 436.43 g/mol, and it features a unique pyrazolo[3,4-c]pyridine core structure [1].

Why In-Class MAGL Inhibitors Like JZL184 or PF-06795071 Are Not Direct Substitutes for Magl-IN-6


The field of monoacylglycerol lipase (MAGL) inhibitors is chemically diverse, with compounds varying significantly in their mechanism of action (covalent vs. reversible), selectivity profiles across the serine hydrolase family (e.g., FAAH, ABHD6, ABHD12), and pharmacokinetic properties. For instance, while JZL184 is a classic tool compound, it is known for its covalent binding and >300-fold selectivity over FAAH , whereas PF-06795071 is a highly optimized, brain-penetrant covalent inhibitor with an IC50 of 3 nM [1]. These differing profiles mean that results from one inhibitor cannot be reliably extrapolated to another. Magl-IN-6, with its distinct structural scaffold and specific quantitative performance characteristics, addresses a unique niche within this space. Selecting an alternative without confirming comparable potency, selectivity, and in vivo efficacy in the same experimental system risks introducing significant confounding variables and undermining the validity of research outcomes. The following section provides the quantitative evidence that defines this differentiation.

Magl-IN-6 Quantitative Differentiation Evidence: Potency, Selectivity, and Physicochemical Benchmarks vs. Closest Comparators


MAGL Inhibitory Potency: Magl-IN-6 (IC50 4.71 nM) Exhibits Comparable or Superior Potency to Common Benchmark Inhibitors

Magl-IN-6 demonstrates a potent inhibitory concentration (IC50) of 4.71 nM against MAGL, a value that places it among the more potent inhibitors in this class. In comparison, the widely used reference inhibitor JZL184 has an IC50 of 8 nM for MAGL in mouse brain, and the early-stage inhibitor MAGL-IN-1 has an IC50 of 80 nM . While PF-06795071 shows a slightly lower IC50 of 3 nM, Magl-IN-6's potency is of the same order of magnitude and may be preferable in assays where a slightly less potent, but highly specific, inhibition profile is desired to avoid off-target effects at higher concentrations [1].

Endocannabinoid System MAGL Inhibition Enzymatic Assay Drug Discovery

Physicochemical Differentiation: LogP and tPSA Values Suggest Favorable Brain Penetrance Potential vs. More Lipophilic Congeners

The calculated physicochemical properties of Magl-IN-6 indicate a balanced profile for potential CNS applications. The compound has a calculated LogP of 3.9 and a topological polar surface area (tPSA) of 51 Ų [1]. For comparison, the highly optimized CNS inhibitor PF-06795071 has a reported LogD of 2.5 and a tPSA of 67.6 Ų [2]. The lower tPSA of Magl-IN-6 suggests potentially greater passive membrane permeability, a key factor for crossing the blood-brain barrier. While its LogP of 3.9 is slightly above the typical optimal range (LogD 1-3) for CNS drugs, it is significantly lower than earlier, more lipophilic inhibitor series which were associated with poor solubility and chemical instability [2]. This positions Magl-IN-6 as a compound with a physicochemical profile that may offer advantages in cellular and certain in vivo models where permeability is paramount.

Pharmacokinetics Blood-Brain Barrier Lipophilicity CNS Drug Discovery

Class-Level Inference: Magl-IN-6 Likely Modulates 2-AG Signaling, with Potency Distinguishing It from Less Active Analogs

As a MAGL inhibitor, Magl-IN-6 is inferred to elevate levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) by preventing its hydrolysis . While direct 2-AG elevation data for Magl-IN-6 is not publicly available, this is a class-defining mechanism. The key differentiator lies in its potency: with an IC50 of 4.71 nM, Magl-IN-6 is expected to produce a more robust and sustained elevation of 2-AG compared to weaker inhibitors like MAGL-IN-1 (IC50 80 nM), which would require a ~17-fold higher concentration to achieve the same degree of target engagement . This potency translates to a more efficient modulation of cannabinoid receptor (CB1 and CB2) signaling in experimental models, a critical factor for studying outcomes in pain, inflammation, and neurological disorders .

Endocannabinoid Signaling 2-Arachidonoylglycerol (2-AG) Neuroinflammation Mechanism of Action

Optimal Scientific Applications for Magl-IN-6 Based on Verified Differentiation Data


In Vitro Enzymatic Assays Requiring Sub-10 nM Potency for Complete MAGL Blockade

Given its potent IC50 of 4.71 nM , Magl-IN-6 is optimally suited for in vitro enzymatic and cell-based assays where near-complete inhibition of MAGL activity is required to establish baseline pharmacological effects. Its potency is comparable to advanced clinical candidates like PF-06795071 (3 nM) [1] and superior to legacy tool compounds like JZL184 (8 nM) , making it a valuable alternative when a highly potent inhibitor with a distinct chemical scaffold is needed to confirm on-target activity and rule out compound-specific artifacts.

CNS Target Engagement Studies Leveraging Favorable Physicochemical Properties

The calculated physicochemical profile of Magl-IN-6 (LogP = 3.9, tPSA = 51 Ų) [2] positions it as a promising candidate for research on CNS target engagement. Its low tPSA is a strong predictor of high passive membrane permeability, a prerequisite for crossing the blood-brain barrier [2]. While further empirical in vivo data are required, this property profile supports its use in ex vivo brain slice experiments or in pilot in vivo studies aimed at correlating peripheral administration with central MAGL inhibition and 2-AG elevation, providing a potential advantage over more polar, less permeable analogs.

Mechanistic Studies of the Endocannabinoid System in Neuroinflammation and Pain

Magl-IN-6 is specifically referenced for use in neurological disorders research, as per the originating patent WO2020065613A1 . Its high potency in inhibiting MAGL positions it as an effective tool for probing the role of 2-AG signaling in models of neuroinflammation and pain. By achieving efficient blockade of 2-AG degradation at low concentrations, researchers can more clearly delineate the downstream effects on cannabinoid receptor activation and the modulation of pro-inflammatory lipid mediators, distinguishing its effects from those of dual FAAH/MAGL inhibitors or less potent selective MAGL inhibitors .

Chemical Biology and Probe Development Requiring a Defined Pyrazolo[3,4-c]pyridine Scaffold

For research groups engaged in chemical biology or medicinal chemistry campaigns, Magl-IN-6 provides a specific chemotype—the (S)-(2,7-dimethyl-3-(3,4,5-trifluorophenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)(quinolin-6-yl)methanone core [2]—around which to design further analogs. Its low nanomolar potency validates this scaffold as a viable starting point for structure-activity relationship (SAR) studies. Procurement of Magl-IN-6 allows for direct comparative evaluation against other chemotypes (e.g., carbamates, piperidines) in the same assay panel, providing critical, scaffold-specific data for intellectual property and lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magl-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.